molecular formula C17H15NO4 B2543915 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid CAS No. 1706439-27-1

1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid

Cat. No.: B2543915
CAS No.: 1706439-27-1
M. Wt: 297.31
InChI Key: IMRNZBBXERLOPA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is an organic compound that features a benzoyl group substituted with a methoxy group and a carboxylic acid attached to an indole ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules in the body. For instance, it might bind to certain enzymes and alter their activity, leading to changes in biochemical reactions . The nature of these interactions would depend on the specific structure and properties of the compound.

Cellular Effects

The effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid on cells and cellular processes would likely be diverse and complex. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the concentration of the compound and the specific types of cells involved.

Molecular Mechanism

The molecular mechanism of action of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would involve its interactions with various biomolecules within the cell. It might bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific details of these interactions would depend on the structure and properties of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. These effects would likely be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely vary with different dosages. Lower dosages might have minimal effects, while higher dosages could potentially cause toxic or adverse effects . The specific effects would depend on the dosage and the specific animal model used.

Metabolic Pathways

1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels . The specific details would depend on the structure and properties of the compound.

Transport and Distribution

Within cells and tissues, 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely be transported and distributed via specific transporters or binding proteins. It could potentially affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization could potentially affect its activity or function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with 2,3-dihydro-1H-indole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho or para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the indole ring.

    Indole-3-carboxylic acid: Contains the indole ring but lacks the methoxybenzoyl group.

    1-(4-Methoxyphenyl)-2,3-dihydro-1H-indole: Similar structure but without the carboxylic acid group.

Uniqueness

1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indole-6-carboxylic acid is unique due to the combination of the methoxybenzoyl group, indole ring, and carboxylic acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNZBBXERLOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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